molecular formula C6H3BrCl2O2S B1524311 2-Bromo-5-chlorobenzene-1-sulfonyl chloride CAS No. 1037299-72-1

2-Bromo-5-chlorobenzene-1-sulfonyl chloride

Cat. No.: B1524311
CAS No.: 1037299-72-1
M. Wt: 289.96 g/mol
InChI Key: CVBKSMLXPDRKEO-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3BrCl2O2S and a molecular weight of 289.96 g/mol . It is a derivative of benzene, featuring bromine, chlorine, and sulfonyl chloride functional groups. This compound is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional versatility.

Mechanism of Action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively .

Mode of Action

2-Bromo-5-chlorobenzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions . The chlorine atom attached to the sulfur atom is a good leaving group, making the sulfur atom susceptible to attack by nucleophiles such as amines, alcohols, and phenols . The resulting products are sulfonamides, sulfonic esters, and sulfonic acids respectively .

Biochemical Pathways

For instance, sulfonamides are known to inhibit bacterial enzymes, thereby disrupting bacterial growth .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .

Result of Action

The molecular and cellular effects of 2-Bromo-5-chlorobenzenesulfonyl chloride are largely dependent on the nature of the nucleophile it reacts with. For instance, when it reacts with amines to form sulfonamides, it can potentially inhibit certain bacterial enzymes, leading to antibacterial effects .

Action Environment

The action, efficacy, and stability of 2-Bromo-5-chlorobenzenesulfonyl chloride can be influenced by various environmental factors. These include the pH of the environment, the presence of other reactive species, and the temperature. For instance, the rate of its reaction with nucleophiles can be affected by the pH of the solution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chlorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-bromo-5-chlorobenzene. One common method is the reaction of 2-bromo-5-chlorobenzene with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere, often at room temperature, to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and precise temperature control .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chlorobenzene-1-sulfonyl chloride is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which influence its reactivity and selectivity in chemical reactions. This dual halogenation provides distinct electronic and steric effects, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-bromo-5-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBKSMLXPDRKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037299-72-1
Record name 2-bromo-5-chlorobenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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